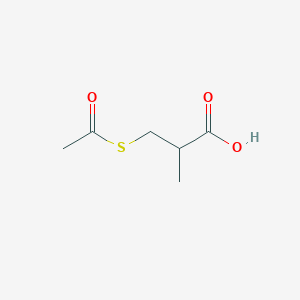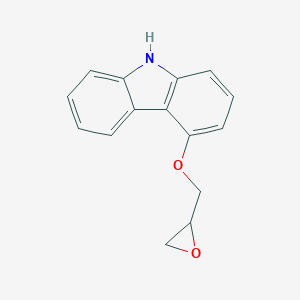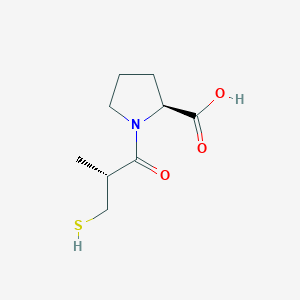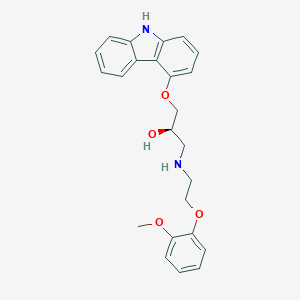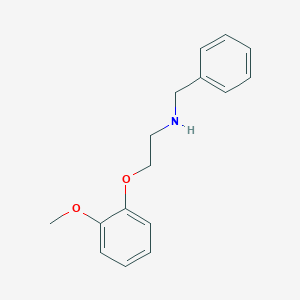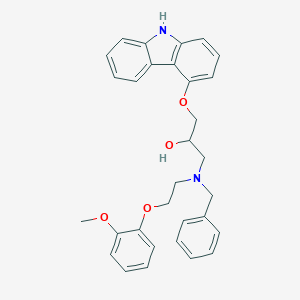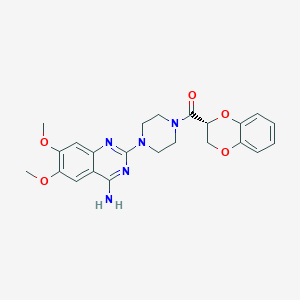
多沙唑嗪,(R)-
概述
描述
Doxazosin, ®- is a medication used to treat high blood pressure (hypertension) and symptoms of an enlarged prostate (benign prostatic hyperplasia [BPH]) . It belongs to the general class of medicines called antihypertensives . It is a quinazoline derivative that acts as a competitive alpha1-antagonist .
Synthesis Analysis
The synthesis of Doxazosin, ®- involves complex chemical reactions. A study on the separation, characterization, and quantitation of process-related substances of the anti-hypertensive drug doxazosin mesylate by reversed-phase LC with PDA and ESI-MS as detectors was conducted . The study reported that doxazosin mesylate was analyzed for monitoring the reactions involved during process development .
Molecular Structure Analysis
Doxazosin, ®- has a molecular formula of C23H25N5O5 . Its molecular weight is 451.5 g/mol . The structure of Doxazosin, ®- includes a quinazoline ring substituted by an amino group at position 4, methoxy groups at positions 6 and 7, and a piperazin-1-yl group at position 2 .
Chemical Reactions Analysis
The chemical reactions involved in the formation of Doxazosin, ®- are complex and involve multiple steps. A study on the thermal behavior of antihypertensive drug doxazosin mesilate as raw material and in the form of tablets was conducted . The study reported significant changes in nightmares and overall PTSD symptoms among the participants .
科学研究应用
Cancer Research and Tumor Suppression
Doxazosin has been observed to have a potential tumor preventive role in patients treated for a long time, with a lower incidence of prostate and bladder cancer. A derivative of Doxazosin, DZ-50, has shown to suppress tumor metastasis in mouse models .
Hypertension Management
As an α1-adrenoceptor antagonist, Doxazosin is used in hypertension management by reducing total peripheral resistance without affecting cardiac output. Retrospective analyses have been conducted to personalize hypertension treatment with Doxazosin .
作用机制
Target of Action
Doxazosin primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and urinary obstruction due to benign prostatic hyperplasia .
Mode of Action
Doxazosin acts as an antagonist at the alpha-1 adrenergic receptors . It inhibits the action of catecholamines (adrenaline and noradrenaline) on these receptors, which are found in the blood vessels (both arteries and veins) . The inhibition of these receptors results in the relaxation of smooth muscle in the blood vessels, leading to vasodilation . This vasodilation decreases total peripheral resistance, thereby reducing blood pressure . In the case of benign prostatic hyperplasia, doxazosin relaxes the muscles in the prostate and bladder neck, making it easier to urinate .
Biochemical Pathways
Doxazosin affects several biochemical pathways. It has been shown to inhibit autophagy in hepatic stellate cells via activation of the PI3K/Akt/mTOR signaling pathway . This leads to the attenuation of liver fibrosis . Additionally, doxazosin has been found to induce apoptosis in both benign and malignant prostate cells via a death receptor–mediated pathway .
Pharmacokinetics
Doxazosin is extensively metabolized in the liver, with only about 5% of the administered dose excreted unchanged in the urine . The oral bioavailability of doxazosin has been calculated to be about 65%, and its terminal elimination half-life is approximately 22 hours . This relatively long half-life allows for once-daily administration .
Result of Action
The primary result of doxazosin’s action is the reduction of blood pressure and relief of symptoms associated with benign prostatic hyperplasia . By blocking the alpha-1 adrenergic receptors, doxazosin causes vasodilation, which decreases blood pressure . In the case of benign prostatic hyperplasia, the relaxation of muscles in the prostate and bladder neck improves urinary flow .
Action Environment
The action of doxazosin can be influenced by various environmental factors. For instance, the presence of other medications can affect the action of doxazosin. Strong cytochrome P450 (CYP) 3A inhibitors may increase exposure to doxazosin and increase the risk of hypotension . Furthermore, the concomitant administration of doxazosin with a phosphodiesterase-5 (PDE-5) inhibitor can result in additive blood pressure-lowering effects and symptomatic hypotension .
未来方向
Doxazosin has potential for future research and development. A study suggested that doxazosin may be of value for some individuals with PTSD but problematic for others . The study recommended that alternative formulations of doxazosin, such as the immediate-release formulation, should be studied . Future research should examine moderators of treatment tolerability and treatment effects to best identify those who will or will not benefit from doxazosin .
属性
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZYUOTYCVRMRZ-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@H]4COC5=CC=CC=C5O4)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Doxazosin, (R)- | |
CAS RN |
70918-17-1 | |
| Record name | Doxazosin, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070918171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOXAZOSIN, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6HQ441M9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

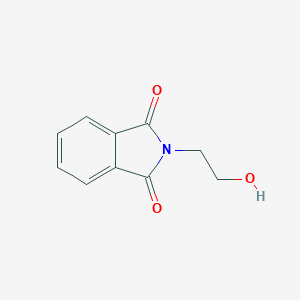

![2-(Methylethoxy)ethyl 4-{2-hydroxy-3-[(methylethyl)amino]propoxy}benzoate](/img/structure/B193003.png)


